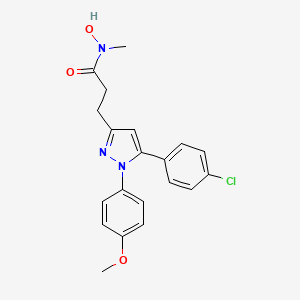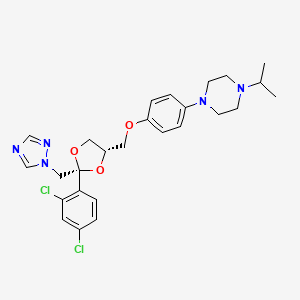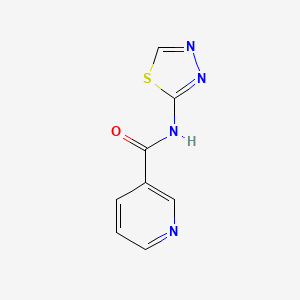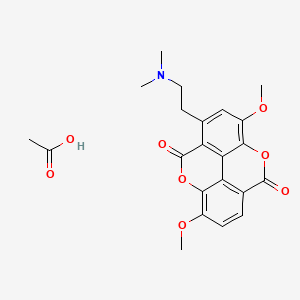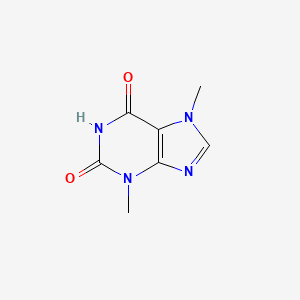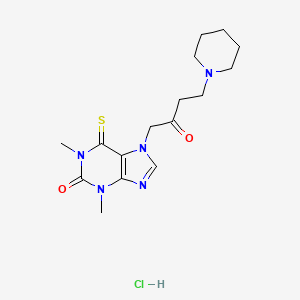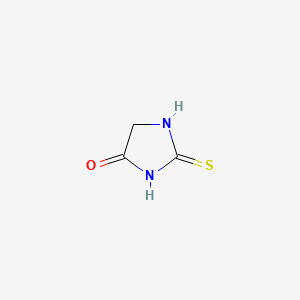
2-Thiohydantoin
概要
説明
2-Thiohydantoin is a useful synthetic intermediate. It is a reactant for the synthesis of drugs with antidiabetic activity, barbituric acid and thiohydantoin derivatives with antimicrobial activity, and possible anticancer agents .
Synthesis Analysis
2-Thiohydantoin derivatives are produced by heating a mixture of thiourea and an α-amino acid . The method offers the advantages of simplicity, low cost, easy work-up, and scalability . Various synthetic methods have been developed to prepare 2-thiohydantoin and its derivatives .Molecular Structure Analysis
The molecular formula of 2-Thiohydantoin is C3H4N2OS . The InChIKey is UGWULZWUXSCWPX-UHFFFAOYSA-N . The Canonical SMILES is C1C(=O)NC(=S)N1 . The molecular weight is 116.14 g/mol .Chemical Reactions Analysis
2-Thiohydantoin has wide applications due to its reactivity. It has been used in the synthesis of drugs with antidiabetic activity, barbituric acid and thiohydantoin derivatives with antimicrobial activity, and possible anticancer agents .Physical And Chemical Properties Analysis
2-Thiohydantoin is a sulfur analog of hydantoins with one or both carbonyl groups replaced by thiocarbonyl groups . It has a molecular weight of 116.14 g/mol .科学的研究の応用
Hypolipidemic Agent
2-Thiohydantoin has been found to have hypolipidemic properties . Hypolipidemic agents are used to lower lipid levels in the blood, which can help prevent conditions like heart disease.
Anticarcinogenic Properties
Research has shown that 2-Thiohydantoin can act as an anticarcinogenic agent . This means it has the potential to prevent or inhibit the development of cancer.
Antimutagenic Agent
2-Thiohydantoin has been identified as having antimutagenic properties . Antimutagens are substances that inhibit or prevent the mutagenicity of a substance.
Antithyroidal Agent
This compound has been found to have antithyroidal properties . Antithyroid agents are used to treat conditions like hyperthyroidism by reducing the production of thyroid hormones.
Antiviral Agent
2-Thiohydantoin has been found to have antiviral properties, specifically against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Antimicrobial Agent
This compound has been found to have antimicrobial properties, including antifungal and antibacterial activities .
Anti-ulcer and Anti-inflammatory Agent
2-Thiohydantoin has been found to have anti-ulcer and anti-inflammatory properties . This makes it potentially useful in the treatment of conditions like peptic ulcers and various inflammatory diseases.
Pesticide
2-Thiohydantoin has been used as a pesticide . Its effectiveness in this role is likely due to its antimicrobial properties.
In addition to these applications, 2-Thiohydantoin has been used as a reference standard for the development of C-terminal protein sequencing , as a reagent for the development of dyes , and in textile printing, metal cation complexation, and polymerization catalysis . It’s also worth noting that the nature of substituents on the heterocyclic ring affects the biological activity of these compounds .
作用機序
Target of Action
2-Thiohydantoin is a versatile compound with a wide range of biological activities. It has been found to have anti-inflammatory activity , and it may contribute to antithyroid activity
Mode of Action
It is known that the compound undergoes a two-step mechanism in which the key reaction step is cyclization via an internal nucleophile in the doubly charged intermediate product . This process is facilitated by the density functional theory (DFT) method, which helps to better understand the mechanisms of thiohydantoin formation and kinetics .
Biochemical Pathways
2-Thiohydantoin appears to affect several biochemical pathways. For instance, it has been found to inhibit alkaline phosphatase activity . Alkaline phosphatase is an enzyme that plays a crucial role in several biological processes, including bone mineralization, cellular signal transmission, and phospholipid metabolism . By inhibiting this enzyme, 2-Thiohydantoin can potentially influence these processes.
Pharmacokinetics
One of the first metabolites identified from methimazole, a related compound, is 3-methyl-2-thiohydantoin . This metabolite may contribute to the antithyroid activity of methimazole and may explain the prolonged duration of iodination inhibition following administration despite methimazole’s relatively short half-life . More research is needed to fully understand the ADME properties of 2-Thiohydantoin and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of 2-Thiohydantoin’s action are diverse, reflecting its wide range of biological activities. For instance, in the context of its anti-inflammatory activity, 2-Thiohydantoin has been found to prevent nitric oxide production in murine leukemia cells . This suggests that the compound may have a role in modulating inflammatory responses at the cellular level.
Action Environment
The action, efficacy, and stability of 2-Thiohydantoin can be influenced by various environmental factors. For example, the synthesis of 2-Thiohydantoin derivatives involves heating a mixture of thiourea and an α-amino acid . This suggests that temperature could potentially affect the formation and stability of the compound.
Safety and Hazards
将来の方向性
2-Thiohydantoin has wide applications in the medical field due to its reactivity. It has been used in the synthesis of drugs with antidiabetic activity, barbituric acid and thiohydantoin derivatives with antimicrobial activity, and possible anticancer agents . Future research may focus on exploring its potential uses in other areas of medicine .
特性
IUPAC Name |
2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWULZWUXSCWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060121 | |
| Record name | 4-Imidazolidinone, 2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiohydantoin | |
CAS RN |
503-87-7 | |
| Record name | Thiohydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Imidazolidinone, 2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Imidazolidinone, 2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiohydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2PH1A61R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



